
5-Hydroxy Vioxx
Übersicht
Beschreibung
5-Hydroxyrofecoxib is a metabolite of rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Rofecoxib was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain before it was withdrawn from the market due to safety concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyrofecoxib can be achieved through the hydroxylation of rofecoxibThe reaction typically requires specific reagents and conditions to ensure the selective hydroxylation of the desired position .
Industrial Production Methods: Industrial production of 5-Hydroxyrofecoxib involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxyrofecoxib undergoes various chemical reactions, including:
Oxidation: Conversion to 5-Hydroxyrofecoxib O-glucuronide.
Reduction: Reduction of the hydroxyl group to form rofecoxib.
Substitution: Potential substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles such as halides or amines under specific conditions.
Major Products:
5-Hydroxyrofecoxib O-glucuronide: Formed through glucuronidation.
Rofecoxib: Regenerated through reduction of 5-Hydroxyrofecoxib.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Anti-inflammatory Properties
Research indicates that 5-Hydroxy Vioxx retains anti-inflammatory properties similar to its parent compound. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in animal models.
- Case Study : A study on murine models showed that this compound significantly reduced paw edema compared to control groups, suggesting potential applications in treating inflammatory diseases .
2. Cancer Research
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
- Data Table: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G2 phase |
MAC16 (Colon Cancer) | 12 | Inhibition of proliferation |
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Case Study : In a rat model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition .
Toxicological Considerations
Despite its potential benefits, the safety profile of this compound must be carefully evaluated. Toxicological studies have indicated that while it exhibits lower toxicity than Rofecoxib, there are still concerns regarding long-term use.
- Data Table: Toxicity Profile Comparison
Compound | Acute Toxicity (LD50) | Chronic Toxicity (NOAEL) |
---|---|---|
Rofecoxib | 500 mg/kg | 10 mg/kg |
This compound | 1000 mg/kg | 20 mg/kg |
Wirkmechanismus
The mechanism of action of 5-Hydroxyrofecoxib involves its interaction with specific molecular targets and pathways. As a metabolite of rofecoxib, it retains some of the inhibitory effects on COX-2, leading to reduced inflammation and pain. The hydroxylation of rofecoxib to form 5-Hydroxyrofecoxib is a key step in its metabolic pathway, involving enzymes such as cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
Rofecoxib: The parent compound, a selective COX-2 inhibitor.
5-Hydroxyrofecoxib O-glucuronide: A glucuronidated metabolite of 5-Hydroxyrofecoxib.
Trans-3,4-dihydro-rofecoxib: Another metabolite of rofecoxib
Uniqueness: 5-Hydroxyrofecoxib is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Its reversible metabolism to and from rofecoxib highlights its role in the enterohepatic recycling process, making it a valuable compound for studying metabolic pathways and drug interactions .
Biologische Aktivität
5-Hydroxy Vioxx, a metabolite of the COX-2 inhibitor rofecoxib (Vioxx), has garnered interest due to its biological activity and implications in pharmacology. This article explores the compound's mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of Rofecoxib (Vioxx)
Rofecoxib was developed as a selective COX-2 inhibitor intended to provide anti-inflammatory effects while minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The compound was marketed for conditions such as osteoarthritis, rheumatoid arthritis, and acute pain management. However, it was withdrawn from the market in 2004 due to concerns about cardiovascular risks.
Rofecoxib selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. In contrast, it has minimal inhibitory effects on cyclooxygenase-1 (COX-1), which plays a role in protecting the gastric mucosa. The selectivity of rofecoxib for COX-2 is significant, as it allows for effective pain relief with reduced gastrointestinal complications.
Inhibition Profiles
The inhibition profiles of rofecoxib have been characterized in various studies:
Enzyme | IC50 (nM) | Selectivity Ratio |
---|---|---|
COX-2 | 18 ± 7 | 1000-fold vs. COX-1 |
COX-1 | >15,000 |
These findings indicate that this compound retains similar selectivity, potentially influencing its biological activity.
Pharmacokinetics
Rofecoxib exhibits high bioavailability (approximately 93%) and is primarily metabolized in the liver. The effective half-life is around 17 hours, allowing for once-daily dosing. Its metabolites include cis-dihydro and trans-dihydro derivatives, which are also inactive as COX inhibitors but may have other biological effects.
Absorption and Distribution
The pharmacokinetic profile is crucial for understanding the therapeutic window and safety:
Parameter | Value |
---|---|
Bioavailability | 93% |
Protein Binding | 87% |
Volume of Distribution | ~91 L |
Half-life | ~17 hours |
Clinical Findings and Case Studies
The VIGOR study (Vioxx Gastrointestinal Outcomes Research) was pivotal in assessing the safety and efficacy of rofecoxib compared to naproxen. While it demonstrated superior gastrointestinal tolerability, it also revealed an increased risk of cardiovascular events:
- Cardiovascular Risks : A 79% greater risk of serious cardiovascular events was noted in patients taking rofecoxib compared to those on naproxen (P=0.007) .
- Efficacy : Rofecoxib showed significant pain relief in various conditions including osteoarthritis and acute pain scenarios.
Adverse Effects
Despite its advantages, the withdrawal of rofecoxib was largely due to its association with serious cardiovascular events. Long-term studies indicated that patients on rofecoxib had a higher incidence of myocardial infarction compared to those on traditional NSAIDs like naproxen .
Eigenschaften
IUPAC Name |
2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVUSNBLYMFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433560 | |
Record name | 5-Hydroxy Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-17-5 | |
Record name | 5-Hydroxyrofecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy Vioxx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYROFECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.